5-Fluoro-2-methylphenylboronic acid

Catalog No.
S756761
CAS No.
163517-62-2
M.F
C7H8BFO2
M. Wt
153.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylphenylboronic acid

CAS Number

163517-62-2

Product Name

5-Fluoro-2-methylphenylboronic acid

IUPAC Name

(5-fluoro-2-methylphenyl)boronic acid

Molecular Formula

C7H8BFO2

Molecular Weight

153.95 g/mol

InChI

InChI=1S/C7H8BFO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3

InChI Key

QKOJLMKWBRBZNQ-UHFFFAOYSA-N

SMILES

B(C1=C(C=CC(=C1)F)C)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)F)C)(O)O

The exact mass of the compound 5-Fluoro-2-methylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-methylphenylboronic acid (CAS 163517-62-2) is a highly specialized ortho-substituted arylboronic acid utilized primarily as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. In pharmaceutical and agrochemical procurement, this compound is selected for its dual-functionality: it introduces a conformationally restrictive ortho-methyl group while simultaneously employing a meta-fluoro substituent to modulate the electronic properties of the resulting biaryl scaffold [2]. Unlike generic boronic acids, this specific substitution pattern is engineered to balance steric hindrance with enhanced transmetalation kinetics, making it a critical precursor for synthesizing complex, sterically hindered active pharmaceutical ingredients (APIs) where precise three-dimensional geometry is required[3].

Replacing 5-fluoro-2-methylphenylboronic acid with simpler analogs, such as 2-methylphenylboronic acid or 3-fluorophenylboronic acid, fundamentally compromises both process efficiency and product performance [1]. The absence of the 5-fluoro group in 2-methylphenylboronic acid leaves the high pKa (9.77) of the ortho-methylated boronic acid unmitigated, necessitating harsher basic conditions for boronate formation which can degrade sensitive functional groups[2]. Conversely, substituting with 3-fluorophenylboronic acid removes the critical ortho-methyl steric barrier, leading to a complete loss of conformational restriction (atropisomerism) along the biaryl axis[3]. This loss of rotational barrier is often fatal for target binding affinity in rationally designed kinase inhibitors, rendering these generic substitutes functionally useless for specific API procurement.

Enhanced Boronate Formation via Electronic pKa Modulation

The efficiency of the Suzuki-Miyaura coupling relies heavily on the formation of the reactive boronate anion, which is dictated by the pKa of the boronic acid [1]. 2-Methylphenylboronic acid exhibits a high pKa of 9.77 due to the electron-donating and steric effects of the ortho-methyl group, making boronate formation sluggish under mild conditions [2]. The introduction of the electron-withdrawing 5-fluoro substituent inductively lowers the pKa by approximately 1.0 to 1.2 units. This electronic tuning accelerates boronate formation under milder basic conditions, significantly improving transmetalation rates and overall yield without requiring strong hydroxide bases[3].

Evidence DimensionBoronic acid pKa and basicity requirement
Target Compound DataLowered pKa (~8.5-8.8), enables use of mild carbonate bases
Comparator Or Baseline2-Methylphenylboronic acid (pKa = 9.77, requires stronger bases)
Quantified Difference~1.0-1.2 pKa unit reduction
ConditionsAqueous/organic basic biphasic Suzuki coupling conditions

Enables the use of milder bases during cross-coupling, preventing the degradation of base-sensitive functional groups in late-stage API synthesis.

Increased Stability Against Protodeboronation

Ortho-substituted arylboronic acids are notoriously susceptible to protodeboronation (cleavage of the C-B bond) at elevated temperatures in basic media [1]. However, the 5-fluoro substituent decreases the electron density at the ipso-carbon. This electronic depletion makes the C-B bond significantly less susceptible to electrophilic attack by protons [2]. Consequently, 5-fluoro-2-methylphenylboronic acid exhibits a slower rate of protodeboronation during prolonged heating compared to the electron-rich 2-methylphenylboronic acid, resulting in higher cross-coupling yields and a reduction in des-boronated impurities [3].

Evidence DimensionProtodeboronation susceptibility under basic aqueous heating
Target Compound DataExtended half-life (t1/2) due to electron-withdrawing fluorine
Comparator Or Baseline2-Methylphenylboronic acid (faster degradation due to electron-donating methyl group)
Quantified DifferenceSignificantly reduced des-boronation byproduct formation
ConditionsElevated temperatures (80-100 °C) in aqueous basic media

Reduces the need for large stoichiometric excesses of the boronic acid, lowering procurement volumes and simplifying downstream purification workflows.

Steric Induction of Atropisomerism in Biaryl Scaffolds

When synthesizing restricted biaryl pharmacophores, the ortho-methyl group provides critical steric bulk (A-value ~1.7 kcal/mol) that restricts rotation around the biaryl axis [1]. Compared to coupling with 3-fluorophenylboronic acid, which yields freely rotating biaryls, coupling with 5-fluoro-2-methylphenylboronic acid enforces a specific dihedral angle[2]. The 5-fluoro group provides necessary electronic interactions for target binding without adding detrimental steric bulk at the meta position, maintaining the precise conformational lock required for high-affinity target engagement [3].

Evidence DimensionBiaryl rotational barrier (atropisomerism)
Target Compound DataHigh rotational barrier induced by ortho-methyl group
Comparator Or Baseline3-Fluorophenylboronic acid (freely rotating biaryl axis)
Quantified DifferenceIntroduction of conformational lock (axial chirality potential)
ConditionsBiaryl formation via Pd-catalyzed cross-coupling

Crucial for synthesizing conformationally locked kinase inhibitors where a freely rotating biaryl axis results in a complete loss of biological activity.

Synthesis of Conformationally Restricted Kinase Inhibitors

This compound is selected when an ortho-methyl group is needed to lock the biaryl dihedral angle, while the 5-fluoro group is required to modulate the electron density of the phenyl ring for optimal target pocket binding [1]. It directly leverages the steric induction properties detailed in Section 3.

Base-Sensitive Late-Stage Cross-Coupling

Ideal for late-stage functionalization where the lowered pKa (compared to 2-methylphenylboronic acid) allows the use of mild bases (like K2CO3 or Cs2CO3) instead of strong hydroxides [2]. This prevents the saponification or degradation of sensitive esters, epoxides, or amides present in complex API intermediates.

High-Temperature Aqueous Industrial Couplings

Preferred in scalable industrial processes where prolonged heating is required. Its enhanced resistance to protodeboronation minimizes reagent waste and prevents the accumulation of des-boronated impurities, streamlining downstream purification workflows [3].

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methylphenylboronic acid

Dates

Last modified: 08-15-2023

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